

Centrinone versus CFI-400945: a comparative analysis of PLK4 inhibitors

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Compound of Interest		
Compound Name:	Centrinone	
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A Comparative Analysis of PLK4 Inhibitors: Centrinone vs. CFI-400945

An Objective Guide for Researchers and Drug Development Professionals

Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a process fundamental to maintaining genomic stability.[1][2] Its overexpression is a common feature in various cancers, making it a compelling target for therapeutic intervention.[1][3] Among the small molecule inhibitors developed to target PLK4, **Centrinone** and CFI-400945 are two of the most extensively studied. This guide provides a detailed comparative analysis of their biochemical profiles, cellular effects, and in vivo efficacy, supported by experimental data and methodologies to aid researchers in selecting the appropriate tool for their specific scientific questions.

Biochemical Profile and Selectivity

Both **Centrinone** and CFI-400945 are potent ATP-competitive inhibitors of PLK4. However, they exhibit distinct selectivity profiles, which is crucial for interpreting their biological effects. **Centrinone** was developed from a pan-Aurora kinase inhibitor template (VX-680) and was specifically modified to achieve high selectivity for PLK4.[4][5] It demonstrates over 1000-fold selectivity for PLK4 compared to Aurora kinases A and B.[5][6]



In contrast, CFI-400945, while a potent PLK4 inhibitor, also displays activity against other kinases, notably Aurora B Kinase (AURKB), as well as TRKA, TRKB, and Tie2/TEK, albeit at higher concentrations.[7][8][9] This multi-kinase activity is a critical differentiator and likely contributes to some of its unique cellular phenotypes.[10]

Table 1: Comparative Biochemical Potency and Selectivity

Compound	Target	Ki	IC50	Off-Target Kinases (IC50)
Centrinone	PLK4	0.16 nM[6]	2.71 nM[11][12]	Aurora A/B (>1000-fold less potent)[5][6]
CFI-400945	PLK4	0.26 nM[7][8]	2.8 nM[3][8][13]	Aurora B (70.7 nM - 98 nM), TRKA, TRKB, Tie2/TEK[7][8] [11]

Comparative Cellular Effects

The differing selectivity profiles of **Centrinone** and CFI-400945 result in distinct and informative cellular outcomes.

- **Centrinone**: As a highly selective PLK4 inhibitor, **Centrinone** treatment leads to a clean and progressive depletion of centrosomes in dividing cells.[5][6] This loss of centrosomes triggers a p53-dependent cell cycle arrest in the G1 phase, often leading to a state of cellular senescence in normal cells.[14] In cancer cells, it can induce a G2/M arrest and apoptosis.[8] [15]
- CFI-400945: Treatment with CFI-400945 produces more complex, concentration-dependent effects. At low concentrations, it can cause centriole overduplication and amplification, while higher concentrations block centriole duplication entirely.[3][8] Crucially, its off-target inhibition of Aurora B kinase often leads to cytokinesis failure, resulting in the accumulation of grossly multinucleated and polyploid cells.[8][10] This phenotype is not typically observed with **Centrinone**, suggesting it is a consequence of multi-kinase inhibition.[10]



Table 2: Summary of Cellular Phenotypes

Feature	Centrinone	CFI-400945
Primary Effect on Centrioles	Progressive depletion, leading to acentrosomal cells[5][6]	Bimodal: amplification at low doses, loss at high doses[3][8]
Cell Cycle Progression	p53-dependent G1 arrest in normal cells; G2/M arrest in some cancer cells[8][14][15]	G2/M arrest, mitotic defects, endoreduplication[8][16]
Apoptosis	Induces apoptosis via caspase-3/PARP activation[8] [15]	Induces apoptosis and mitotic catastrophe[3][8]
Polyploidy/Multinucleation	Minor increase in mild multinucleation[10]	Induces significant polyploidy and massive multinucleation[8] [10]
Selectivity Interpretation	Phenotypes are considered a direct result of specific PLK4 inhibition[4]	Phenotypes are a convolution of PLK4 and off-target (e.g., Aurora B) inhibition[8][10]

In Vivo Efficacy and Clinical Development

CFI-400945 is an orally active compound that has demonstrated significant, dose-dependent antitumor activity in a range of preclinical xenograft models, including breast, colon, and pancreatic cancers.[7][17] Its efficacy has led to its advancement into Phase I and II clinical trials for various advanced solid tumors.[13][17][18] In contrast, **Centrinone** is primarily utilized as a selective in vitro tool compound to dissect the specific biological roles of PLK4, and it lacks robust in vivo exposure data in the public domain.[19]

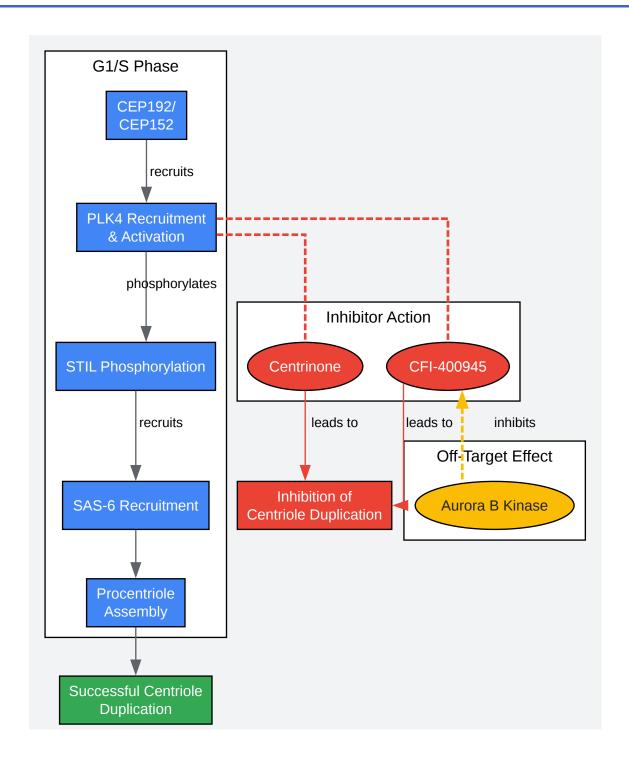
Table 3: In Vivo Efficacy of CFI-400945



Cancer Model	Administration	Key Findings
Breast Cancer (Xenograft)	Oral	Well-tolerated; demonstrates dose-dependent antitumor activity, particularly in PTEN-deficient models[7][17]
Pancreatic Cancer (PDX)	Oral	Significantly reduced tumor growth and increased survival in the majority of models tested[17]
Colon Cancer (HCT116 Xenograft)	Oral	Effective inhibitor of tumor growth and was well tolerated with intermittent dosing[7]
Lung Cancer (Xenograft)	Oral	Inhibited tumor growth[3]
Uterine Leiomyosarcoma (Xenograft)	Oral	Effective antitumor activity; effects enhanced by co- administration of an ATM inhibitor[16][20]

Visualizing Pathways and Processes

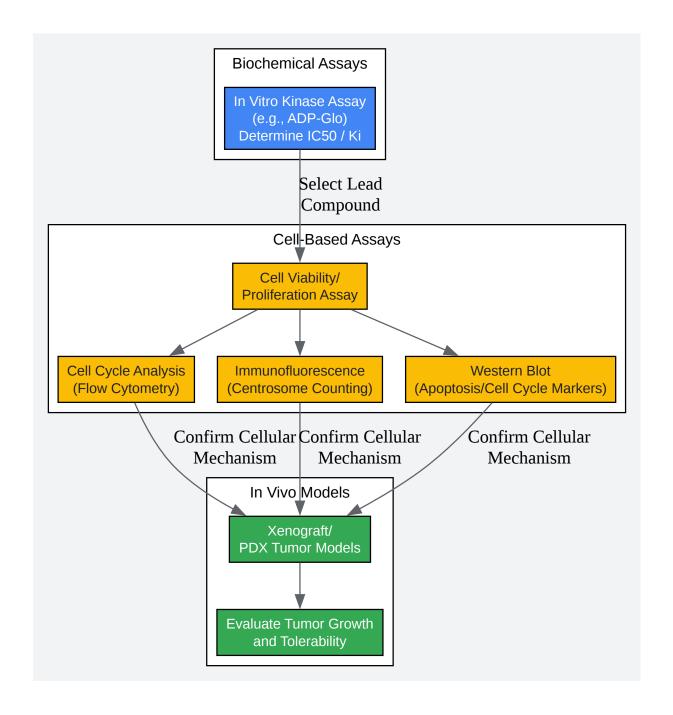




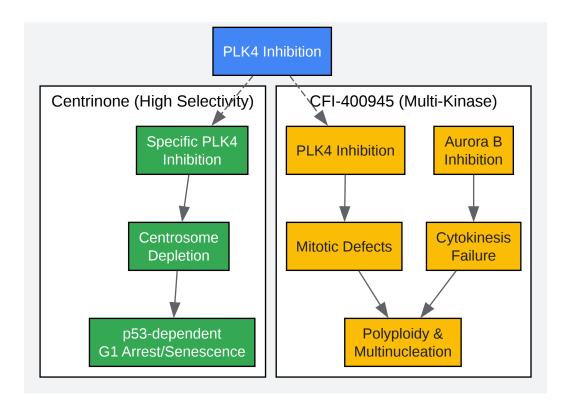
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Caption: PLK4 signaling pathway in centriole duplication and points of inhibition.









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